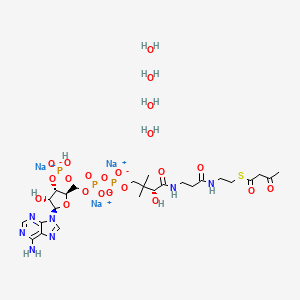
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate typically involves the reaction of coenzyme A with acetoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to produce coenzyme A derivatives. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyrate
Substitution: Various substituted acetoacetyl derivatives
Scientific Research Applications
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other polymeric materials
Mechanism of Action
The mechanism of action of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate involves its role as an intermediate in the biosynthesis of polyhydroxybutyrate. It is converted to acetoacetyl-coenzyme A by the enzyme acetoacetyl-CoA thiolase. This compound then participates in various metabolic pathways, including the synthesis and oxidation of fatty acids .
Comparison with Similar Compounds
Similar Compounds
Acetyl-coenzyme A: Another important coenzyme A derivative involved in metabolic pathways.
Succinyl-coenzyme A: Plays a role in the citric acid cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Uniqueness
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate is unique due to its specific role in the biosynthesis of polyhydroxybutyrate and its involvement in ketone body metabolism. Unlike other coenzyme A derivatives, it serves as a key intermediate in the production of biodegradable plastics .
Properties
Molecular Formula |
C25H45N7Na3O22P3S |
|---|---|
Molecular Weight |
989.6 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;4*1H2/q;3*+1;;;;/p-3/t14-,18-,19-,20+,24-;;;;;;;/m1......./s1 |
InChI Key |
NYWXCANLDZAEET-DKUZPEHRSA-K |
Isomeric SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















